An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)benzyl alcohol, a key organic intermediate with significant potential in medicinal chemistry and drug development. This document details a plausible synthetic route, purification methods, and thorough spectroscopic characterization. Furthermore, it explores the compound's application as a photolabile protecting group, offering field-proven insights and detailed experimental protocols to empower researchers in its effective utilization.
Introduction
2-Nitro-4-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol featuring both a nitro group and a trifluoromethyl group on the benzene ring. This unique combination of electron-withdrawing substituents imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its structural similarity to other ortho-nitrobenzyl derivatives suggests its utility as a photolabile protecting group (PPG), enabling spatiotemporal control over the release of bioactive molecules—a critical tool in chemical biology and drug delivery research. This guide serves as a detailed resource for professionals seeking to understand and employ this versatile compound in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Nitro-4-(trifluoromethyl)benzyl alcohol is fundamental to its handling, application, and characterization.
| Property | Value | Source |
| CAS Number | 133605-27-3 | N/A |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge |
Synthesis and Purification
While a direct, one-step synthesis from commercially available precursors is not widely reported, a plausible and efficient multi-step synthetic route can be devised starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This approach leverages the selective reduction of a nitrile in the presence of a nitro group.
Synthetic Workflow
The proposed synthesis involves the selective reduction of the nitrile functionality of 2-nitro-4-(trifluoromethyl)benzonitrile to the corresponding primary alcohol. Borane complexes are well-suited for this transformation, as they can selectively reduce nitriles without affecting the aromatic nitro group under controlled conditions.
Caption: Proposed synthetic workflow for 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Synthesis
Reaction: Selective reduction of 2-nitro-4-(trifluoromethyl)benzonitrile.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzonitrile
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.5-2.0 eq) in THF dropwise via a dropping funnel, maintaining the temperature at 0 °C. The addition should be controlled to manage any exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Work-up: Remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude 2-Nitro-4-(trifluoromethyl)benzyl alcohol can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes or toluene/hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.8 | dd | 1H | Ar-H (para to NO₂) |
| ~7.6 | d | 1H | Ar-H (ortho to CH₂OH) |
| ~4.9 | s | 2H | -CH₂ OH |
| ~2.5 | br s | 1H | -CH₂OH |
Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. The broad singlet for the hydroxyl proton can vary in position and may exchange with D₂O.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C -NO₂ |
| ~142 | C -CH₂OH |
| ~132 | Ar-C H |
| ~129 (q) | C -CF₃ |
| ~125 | Ar-C H |
| ~123 (q) | -C F₃ |
| ~122 | Ar-C H |
| ~63 | -C H₂OH |
Note: Predicted chemical shifts. The quartet (q) splitting pattern is due to coupling with the fluorine atoms of the trifluoromethyl group.
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| ~1530 (strong, asym) | N-O stretch | Nitro |
| ~1350 (strong, sym) | N-O stretch | Nitro |
| 1300-1100 (strong) | C-F stretch | Trifluoromethyl |
| ~1050 | C-O stretch | Primary Alcohol |
Note: Expected characteristic peaks based on functional group analysis.[2]
Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 221 | [M]⁺ (Molecular Ion) |
| 204 | [M - OH]⁺ |
| 191 | [M - NO]⁺ |
| 175 | [M - NO₂]⁺ |
| 152 | [M - CF₃]⁺ |
Note: Predicted fragmentation pattern based on the typical fragmentation of nitroaromatic and benzyl alcohol compounds.[3][4][5]
Application as a Photolabile Protecting Group
The ortho-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that leads to the cleavage of the benzylic C-O bond, releasing the protected molecule and forming a 2-nitrosobenzaldehyde byproduct. This property makes 2-Nitro-4-(trifluoromethyl)benzyl alcohol an excellent candidate for caging carboxylic acids, phosphates, and other functional groups in biologically active molecules.
Photocleavage Mechanism
Caption: Simplified mechanism of photocleavage for a 2-nitrobenzyl ester.
Experimental Protocol: Protection of a Carboxylic Acid
This protocol describes the esterification of a carboxylic acid with 2-Nitro-4-(trifluoromethyl)benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Carboxylic acid of interest
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate, water, brine, anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography (silica gel, ethyl acetate/hexanes).[6]
Experimental Protocol: Photocleavage (Deprotection)
This protocol outlines the general procedure for the photolytic deprotection of a 2-Nitro-4-(trifluoromethyl)benzyl ester.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl protected compound
-
Solvent (e.g., acetonitrile/water, methanol)
-
UV photoreactor or a UV lamp with a principal wavelength around 350-365 nm
-
Quartz reaction vessel
Procedure:
-
Prepare a solution of the protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for efficient light absorption.
-
Irradiate the solution with UV light. The irradiation time will depend on the quantum yield of the specific compound, the concentration, and the intensity of the light source.
-
Monitor the progress of the deprotection by HPLC, LC-MS, or NMR spectroscopy by observing the disappearance of the starting material and the appearance of the deprotected product.[7]
-
Upon completion, the solvent can be removed, and the released molecule can be isolated and purified if necessary.
Safety and Handling
2-Nitro-4-(trifluoromethyl)benzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
2-Nitro-4-(trifluoromethyl)benzyl alcohol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. Its unique electronic properties and its utility as a photolabile protecting group make it a powerful tool for researchers. This guide provides the essential technical information and detailed protocols to facilitate its synthesis, characterization, and application, thereby empowering scientific innovation in medicinal chemistry and related fields.
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